molecular formula C11H10O2 B7836113 1-(7-Methylbenzofuran-2-yl)-ethanone

1-(7-Methylbenzofuran-2-yl)-ethanone

Cat. No.: B7836113
M. Wt: 174.20 g/mol
InChI Key: AGVOVVZRHJUDAS-UHFFFAOYSA-N
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Description

Overview of Benzofuran (B130515) Chemistry in Heterocyclic Research

Benzofuran is a heterocyclic compound composed of a benzene (B151609) ring fused to a furan (B31954) ring. This aromatic organic compound is a fundamental structural unit found in a multitude of biologically active natural products and synthetic materials. nih.gov The benzofuran nucleus is considered a "privileged" scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govbldpharm.com

The unique electronic properties of the benzofuran ring system, arising from the fusion of the electron-rich furan ring with the aromatic benzene ring, make it a versatile building block for the synthesis of more complex molecules. Its structure has been a subject of extensive study for over a century, with its first synthesis reported in the early 1900s. The planarity and aromaticity of the benzofuran system contribute to its chemical stability and reactivity, allowing for a variety of chemical transformations.

Benzofuran and its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, antitumor, and antioxidant properties. nih.govbldpharm.com This broad spectrum of biological activity has cemented the importance of the benzofuran scaffold in the ongoing quest for new therapeutic agents. nih.gov

Importance of Substituted Benzofuran Derivatives in Organic Synthesis

The versatility of the benzofuran scaffold is further enhanced by the introduction of various substituents onto its core structure. Substituted benzofuran derivatives are of paramount importance in organic synthesis as they serve as key intermediates in the preparation of complex target molecules, particularly in the pharmaceutical and material science industries. nih.gov The nature and position of these substituents can profoundly influence the biological activity and physical properties of the resulting compounds. researchgate.netwikipedia.org

The synthesis of substituted benzofurans is a major focus for many research groups, leading to the development of numerous synthetic methodologies. nih.gov These methods often involve the cyclization of appropriately substituted phenols or the functionalization of the pre-formed benzofuran ring. Common strategies include the Perkin reaction, intramolecular cyclization of o-alkynylphenylethers, and various palladium-catalyzed cross-coupling reactions. researchgate.netnist.gov

The ability to introduce a wide range of functional groups, such as acetyl groups, methyl groups, and halogens, allows for the fine-tuning of the molecule's properties. For instance, the introduction of an acetyl group at the 2-position, as seen in 2-acetylbenzofuran (B162037) derivatives, provides a reactive handle for further chemical modifications, such as the formation of chalcones, hydrazones, and other derivatives with potential biological applications. researchgate.netprepchem.comresearchgate.net

Contextualization of 1-(7-Methylbenzofuran-2-yl)-ethanone within Benzofuran Research

This compound is a specific substituted benzofuran derivative. While extensive research on this exact molecule is not widely documented in publicly available literature, its structure places it firmly within the context of significant research areas in benzofuran chemistry. The compound features a methyl group at the 7-position of the benzene ring and an ethanone (B97240) (acetyl) group at the 2-position of the furan ring.

The presence of the 2-acetyl group makes it a valuable precursor for the synthesis of a variety of other compounds. For example, it can undergo condensation reactions with aldehydes to form chalcone (B49325) derivatives, which are known for their broad range of biological activities. nih.govresearchgate.net The methyl group at the 7-position can influence the electronic properties and steric environment of the molecule, potentially affecting its reactivity and biological interactions compared to its unsubstituted or differently substituted counterparts. nist.gov

Research on structurally similar compounds, such as 1-(7-methoxy-1-benzofuran-2-yl)ethanone, highlights the potential of this class of molecules as intermediates in the synthesis of compounds with interesting optical and electronic properties. nih.gov Studies on other methyl-substituted benzofuranones have also indicated potential biological activities. biosynth.com Given the established importance of both the benzofuran scaffold and its substituted analogues, this compound represents a potentially valuable, though currently under-explored, building block in organic and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(7-methyl-1-benzofuran-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-7-4-3-5-9-6-10(8(2)12)13-11(7)9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVOVVZRHJUDAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(O2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 1 7 Methylbenzofuran 2 Yl Ethanone

Classical and Modern Synthetic Routes to the Benzofuran (B130515) Core

The benzofuran skeleton is a privileged structure found in numerous natural products and pharmaceuticals. nih.govacs.orgresearchgate.net Consequently, a vast array of synthetic methods has been developed for its construction, ranging from classical cyclization reactions to modern transition-metal-catalyzed processes.

Cyclization Reactions from Substituted Phenols and Acetophenones (e.g., o-hydroxyacetophenone and chloroacetone (B47974) methodologies)

One of the most traditional and straightforward methods for synthesizing the 2-acyl-3-methyl-benzofuran core involves the reaction of an appropriately substituted o-hydroxyacetophenone with chloroacetone. mdpi.com This reaction typically proceeds via a two-step sequence. First, the phenolic hydroxyl group, in the presence of a base, undergoes nucleophilic substitution with chloroacetone to form an ether intermediate. This is followed by an intramolecular cyclization and dehydration, often under basic conditions, to yield the benzofuran ring. The starting materials for these syntheses are generally commercially available or readily prepared. mdpi.com For instance, substituted o-hydroxyacetophenones can be reacted with chloroacetone in the presence of a base like potassium carbonate to furnish the core structure. mdpi.com

Transition Metal-Catalyzed Cyclizations for Benzofuran Formation

In recent decades, transition-metal catalysis has emerged as a powerful tool for constructing benzofuran rings with high efficiency and functional group tolerance. nih.govacs.org Palladium and copper catalysts are particularly prominent in this field.

Palladium-Catalyzed Methods: Palladium catalysts are widely used for various cyclization strategies. One notable approach is the oxidative cyclization of precursors like O-aryl cyclic vinylogous esters, which undergo dehydrogenative intramolecular arylation to form benzofuran-fused systems. nih.govacs.org Kinetic studies in some of these reactions suggest that the cleavage of the C(aryl)-H bond may be the rate-determining step. nih.gov Another strategy involves the palladium-catalyzed reaction of 1,6-enynes with disilanes, which proceeds through a tandem cyclization and silylation to produce silyl (B83357) benzofurans under mild conditions. rsc.org Furthermore, palladium-catalyzed tandem C-H functionalization and cyclization of benzoquinones with terminal alkynes provides a route to 2,3-disubstituted 5-hydroxybenzofurans without the need for an external base, ligand, or oxidant. nih.gov

Copper-Catalyzed Methods: Copper catalysis offers a cost-effective and efficient alternative for benzofuran synthesis. A one-pot procedure involving a copper catalyst and molecular oxygen allows for the regioselective synthesis of polysubstituted benzofurans from phenols and alkynes. rsc.org This process involves a sequential nucleophilic addition and oxidative cyclization. rsc.org Another sustainable approach utilizes a copper-TMEDA complex to catalyze the transformation of ketone derivatives into benzofurans in neat water, often with good to excellent yields. acs.orgnih.gov This "on-water" methodology is advantageous due to the low cost, safety, and reduced toxicity of the solvent. acs.org

Table 1: Comparison of Selected Transition Metal-Catalyzed Benzofuran Syntheses

Catalyst System Substrates Key Features Yields Reference(s)
Cu catalyst / O₂ Phenols and Alkynes One-pot, aerobic oxidative cyclization Good rsc.org
Pd(OAc)₂ / Ag₂O Benzofuran and Hydroxy Aryl Iodide Heck-type oxyarylation, room temperature possible Up to 100% acs.org
CuI / TMEDA Ketone Derivatives "On-water" synthesis, catalyst can be reused Good to Excellent acs.orgnih.gov
Pd(II) catalyst O-Aryl Cyclic Vinylogous Esters Dehydrogenative intramolecular arylation Moderate to Good nih.govacs.org
Pd catalyst 1,6-Enynes and Disilanes Tandem cyclization and silylation Moderate to Good rsc.org

Cascade and Rearrangement Strategies (e.g.,acs.orgacs.org-Sigmatropic Rearrangement/Aromatization)

Sigmatropic rearrangements represent a powerful class of pericyclic reactions for carbon-carbon bond formation and are employed in sophisticated benzofuran syntheses. chemistrylearner.com The acs.orgacs.org-sigmatropic rearrangement, particularly the Claisen rearrangement, is a classic example. More advanced strategies utilize this concept in cascade reactions. For instance, treating N-phenoxyacetamides with compounds containing an sp-hybridized carbon can initiate a facile Claisen-like acs.orgacs.org-sigmatropic rearrangement followed by an annulation process to rapidly construct the benzofuran core. acs.orgacs.org Computational studies have shown these rearrangement/annulation processes to be intensely exothermic. acs.org

Another innovative approach involves the trifluoroacetylation of O-phenyloximes. The introduction of the strongly electron-withdrawing trifluoroacetyl group accelerates a acs.orgacs.org-sigmatropic rearrangement, allowing it to proceed smoothly under mild, non-acidic conditions (0 °C to room temperature) to form dihydrobenzofurans, which can then be aromatized to benzofurans. This method provides a significant advantage over traditional approaches that often require harsh acidic conditions and high temperatures.

Specific Synthetic Approaches to 1-(7-Methylbenzofuran-2-yl)-ethanone

The synthesis of the target compound requires not only the formation of the benzofuran core but also the specific placement of the methyl group at the C7 position and the ethanone (B97240) (acetyl) group at the C2 position.

Formation of the Ethanone Moiety

The introduction of an ethanone group onto a pre-formed benzofuran ring is typically achieved via Friedel-Crafts acylation. nih.gov This electrophilic aromatic substitution reaction involves treating the benzofuran with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). rsc.org For benzofuran itself, Friedel-Crafts acylation can lead to a mixture of products with low regioselectivity between the C2 and C3 positions. nih.gov However, the C2 position is generally more susceptible to electrophilic attack. The acylation of a 7-methylbenzofuran (B50305) substrate would be expected to yield the desired 2-acyl product, this compound.

An alternative route involves constructing the benzofuran ring from a precursor that already contains the acetyl group. The reaction between an o-hydroxyacetophenone and chloroacetone, as described in section 2.1.1, directly yields a 2-acetyl-3-methylbenzofuran derivative. mdpi.com To obtain the target compound, one would start with 2-hydroxy-3-methylacetophenone.

Introduction and Regioselective Placement of the 7-Methyl Group

Achieving the regioselective placement of the methyl group at the C7 position is a critical challenge. The most straightforward strategy is to begin the synthesis with a phenol (B47542) precursor that already contains the methyl group at the desired location relative to the hydroxyl group. For instance, using 2-methylphenol (o-cresol) derivatives in one of the cyclization reactions described in section 2.1 would lead to a 7-methylbenzofuran.

A more advanced and highly regioselective method involves a cascade reaction of 3-hydroxy-4-methyl-2H-pyran-2-one with a nitroalkene. oregonstate.edunih.gov This reaction allows for the programmable and regioselective preparation of substituted benzofuranones. Specifically, the reaction can produce 7-methylbenzofuran-2(3H)-one in good yield. oregonstate.edu This benzofuranone can then serve as a versatile intermediate that can be converted into the fully aromatic 7-methylbenzofuran, which can subsequently be acylated at the C2 position to yield the final product, this compound.

Optimization of Reaction Conditions for Enhanced Efficiency

The efficient synthesis of benzofuran derivatives, including acetylbenzofurans like this compound, is highly dependent on the careful optimization of reaction conditions. While specific optimization studies for this exact molecule are not extensively detailed in publicly available literature, general principles can be drawn from the synthesis of structurally related benzofuran compounds. Key parameters that are typically manipulated to enhance yield, reduce reaction time, and improve selectivity include the choice of solvent, oxidant, catalyst, and temperature.

For instance, in the synthesis of related dihydrobenzofuran structures, the selection of the oxidant and solvent has been shown to be critical. Studies on the silver(I)-promoted oxidative coupling of phenylpropanoids to form dihydrobenzofuran neolignans found that silver(I) oxide was the most efficient oxidant among several silver(I) reagents tested. scielo.br Furthermore, acetonitrile (B52724) was identified as a superior solvent, providing a better balance between conversion and selectivity compared to more traditionally used solvents like dichloromethane (B109758) and benzene (B151609). scielo.br This choice also represents a "greener" alternative. scielo.br

Optimization of reaction time is another crucial factor. Prolonged reaction times can lead to the formation of undesired byproducts, thereby reducing selectivity. scielo.br In the aforementioned silver(I)-promoted coupling, the reaction time was successfully reduced from 20 hours to 4 hours without a significant loss of conversion or selectivity, simply by optimizing the solvent and oxidant concentration. scielo.br Temperature also plays a vital role, with reflux conditions often proving most efficient for driving the reaction to completion. scielo.br These principles of optimizing oxidants, solvents, and reaction time and temperature are directly applicable to the synthesis of this compound and its analogues to achieve enhanced efficiency.

Table 1: General Parameters for Optimization of Benzofuran Synthesis

Parameter Variable Observation Reference
Oxidant Silver(I) Oxide (Ag₂O) Found to be highly efficient for oxidative coupling reactions leading to the benzofuran core. scielo.br
Solvent Acetonitrile Provides a good balance of conversion and selectivity; a greener alternative to chlorinated solvents. scielo.br
Reaction Time 4 hours vs. 20 hours Shorter reaction times can be achieved without compromising yield by optimizing other conditions. scielo.br scielo.br

| Temperature | Reflux | Generally increases reaction rate and efficiency. scielo.br | scielo.br |

Synthesis of Advanced Derivatives of this compound

The this compound scaffold is a valuable starting point for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. researchgate.net Advanced derivatives are typically accessed by targeting the main reactive sites of the molecule: the benzofuran ring system and the ethanone side chain.

Functionalization of the Benzofuran Ring System (e.g., halogenation via N-bromosuccinimide)

The benzofuran ring is susceptible to electrophilic substitution, allowing for the introduction of various functional groups. Halogenation is a common and useful transformation. Bromination, in particular, can be effectively achieved using N-bromosuccinimide (NBS), often in a solvent like carbon tetrachloride (CCl₄) with a radical initiator. mdpi.comresearchgate.net

Research on related 1-(3-methyl-1-benzofuran-2-yl)ethanone systems demonstrates that bromination with NBS can occur at different positions. One common reaction is the bromination of the methyl group at the 3-position to yield a bromomethyl derivative. mdpi.comresearchgate.net Additionally, if the benzene portion of the benzofuran ring is activated by electron-donating groups, such as methoxy (B1213986) groups, electrophilic substitution on the aromatic ring can also occur. mdpi.comresearchgate.net For example, the bromination of 1-(4,6-dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone resulted in the isolation of a product with bromine atoms on both the methyl group and the benzene ring. mdpi.comresearchgate.net The introduction of bromine atoms has been noted to increase the cytotoxic potential of some benzofuran derivatives. researchgate.net

Table 2: Examples of Brominated Benzofuran-2-yl-ethanone Derivatives

Starting Material Reagent Product Reference
1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives N-Bromosuccinimide (NBS), CCl₄ 1-(3-(bromomethyl)-1-benzofuran-2-yl)ethanone derivatives mdpi.comresearchgate.net
1-(4,6-dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone N-Bromosuccinimide (NBS), CCl₄ 1-[5-Bromo-3-(bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone mdpi.com

Transformations of the Ethanone Side Chain (e.g., Willgerodt-Kindler's reaction for thioamide formation)

The ethanone side chain of this compound offers a versatile handle for a variety of chemical transformations. One notable example is the Willgerodt-Kindler reaction, which converts aryl alkyl ketones into the corresponding thioamides. wikipedia.orgorganic-chemistry.org This reaction is typically carried out using elemental sulfur and a secondary amine, such as morpholine, under thermal conditions. researchgate.netmsu.edu

The reaction proceeds through a complex mechanism that involves the initial formation of an enamine from the ketone and morpholine. wikipedia.org This enamine then reacts with sulfur, and a series of rearrangements ultimately leads to the migration of the carbonyl functional group (as a thioamide) to the terminal carbon of the alkyl chain. wikipedia.orgorganic-chemistry.org For this compound, this reaction would transform the acetyl group (-COCH₃) into a 2-(7-methylbenzofuran-2-yl)-2-thioxoacetamide derivative. The resulting thioamide can be subsequently hydrolyzed to the corresponding amide or carboxylic acid. organic-chemistry.orgmsu.edu This reaction provides a powerful method for extending the carbon chain and introducing new functionalities.

Application of Green Chemistry Principles in Derivative Synthesis (e.g., microwave- and ultrasound-assisted protocols)

Modern synthetic chemistry increasingly emphasizes the use of green chemistry principles to reduce environmental impact. Microwave irradiation and ultrasound assistance are two key technologies that align with this goal by often providing higher yields, shorter reaction times, and reduced solvent usage compared to conventional heating methods. researchgate.netnih.gov

Microwave-assisted synthesis has been successfully applied to numerous reactions involving benzofuran scaffolds and related structures. researchgate.net For example, the Willgerodt-Kindler reaction of acetophenones to form thioamides has been shown to proceed efficiently under microwave irradiation, with reactions completed in minutes rather than hours. msu.eduresearchgate.net The synthesis of complex heterocyclic systems, such as 1,3,4-oxadiazole (B1194373) derivatives from benzofuran precursors, has also been significantly accelerated using microwave technology, demonstrating good to excellent yields and simple work-up procedures. researchgate.net These protocols are noted for being rapid, efficient, and compatible with a wide range of functional groups. researchgate.netnih.gov

Ultrasound-assisted synthesis is another energy-efficient technique that promotes reactions through acoustic cavitation. nih.gov This method has been used for the synthesis of benzofuran-oxadiazole hybrids, which are of interest for their biological activities. nih.gov Ultrasound irradiation has also been applied to functionalization reactions, such as the bromination of keto-substituents on heterocyclic systems, leading to substantially higher yields and shortened reaction times (from days to hours) with a significant reduction in the amount of solvent required. nih.gov

Table 3: Comparison of Conventional vs. Green Synthetic Methods

Reaction Type Method Conditions Advantages Reference
Thioamide Synthesis (Willgerodt-Kindler) Microwave Morpholine, Sulfur, 150°C 3-5 minutes reaction time, high yield (81%) msu.edu
Heterocycle Synthesis (Oxadiazoles) Microwave DMF, K₂CO₃, 400W Short reaction times, good yields, clean profiles researchgate.net

Multicomponent Reactions and Annulations Utilizing the Benzofuran Core

Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a complex product, incorporating most or all of the atoms from the starting materials. rsc.orguniba.it This approach offers significant advantages in terms of step economy, time, and resource savings, making it a powerful tool for generating molecular diversity. uniba.it

The this compound scaffold can be a key building block in such reactions. For instance, it can first be converted into a chalcone (B49325), 1-(benzofuran-2-yl)-3-arylprop-2-en-1-one, through a base-catalyzed condensation with an aromatic aldehyde. researchgate.netnih.gov These benzofuran-substituted chalcones can then participate in MCRs. A notable example involves the one-pot reaction of a benzofuran chalcone, thiosemicarbazide, and dialkyl acetylenedicarboxylate (B1228247) to produce novel and complex pyrazolo-oxothiazolidine derivatives. uniba.it Such strategies demonstrate the utility of the benzofuran core in constructing elaborate heterocyclic systems through annulation processes, where a new ring is fused onto the existing structure.

Chemical Reactivity and Mechanistic Investigations of 1 7 Methylbenzofuran 2 Yl Ethanone

Reactivity of the Ethanone (B97240) Moiety

The ethanone side chain is a focal point for a variety of chemical transformations typical of ketones. These reactions primarily involve the electrophilic carbonyl carbon and the acidic α-hydrogens of the methyl group.

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by nucleophiles. youtube.com This fundamental reactivity allows for the formation of a range of addition products.

Hydrate and Cyanohydrin Formation: In the presence of water or hydrogen cyanide, nucleophilic addition can lead to the formation of hydrates and cyanohydrins, respectively. These reactions are typically reversible.

Grignard Additions: Grignard reagents (R-MgX) readily add to the carbonyl group, yielding tertiary alcohols after an acidic workup. This provides a versatile method for introducing a variety of alkyl or aryl substituents.

A general representation of nucleophilic addition is shown below:

Nucleophilic addition to a ketone

Reduction Reactions of the Ketone Functionality

The ketone functionality can be reduced to a secondary alcohol. This transformation is a common and well-documented reaction for 2-acetylbenzofurans.

Chemical Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) are effective for the reduction of 2-acetylbenzofuran (B162037) to the corresponding secondary alcohol.

Electrochemical Reduction: Studies on 2-acetylbenzofuran and its derivatives have shown that electrochemical reduction at a glassy carbon electrode results in the formation of the secondary alcohol. This process is diffusion-controlled and irreversible, with the >C=O moiety being reduced. Steric hindrance prevents the formation of pinacol, a product of dimerization.

Reduction Method Product Notes
Sodium Borohydride1-(7-Methylbenzofuran-2-yl)ethanolA standard chemical reduction.
Electrochemical Reduction1-(7-Methylbenzofuran-2-yl)ethanolOccurs via a single irreversible wave.

Enolate Formation and Subsequent Alkylation Reactions

The α-hydrogens of the ethanone's methyl group are acidic and can be removed by a strong base to form a nucleophilic enolate ion. masterorganicchemistry.comlibretexts.org This enolate is stabilized by resonance, delocalizing the negative charge onto the oxygen atom. masterorganicchemistry.com

The formation of the enolate is a crucial step for subsequent alkylation reactions. For effective alkylation, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often used in an aprotic solvent like tetrahydrofuran (B95107) (THF) to ensure complete and irreversible deprotonation. libretexts.orgmnstate.edu The resulting enolate can then react with alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond, extending the side chain. mnstate.edu

Condensation Reactions (e.g., Aldol (B89426), Claisen, Wittig)

The acetyl group of 2-acetylbenzofurans participates in various condensation reactions, which are fundamental for building more complex molecular architectures. researchgate.netchemicalbook.com

Aldol and Claisen-Schmidt Condensations: In the presence of a base, the enolate of 1-(7-methylbenzofuran-2-yl)-ethanone can react with aldehydes or ketones in an aldol condensation. The Claisen-Schmidt condensation, a reaction between a ketone and an aromatic aldehyde that lacks α-hydrogens, has been studied for 2-acetylbenzofuran, leading to the formation of chalcones. chemicalbook.com

Wittig Reaction: The Wittig reaction provides a powerful method for converting the carbonyl group into an alkene. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction involves a phosphonium (B103445) ylide, which attacks the carbonyl carbon to form a betaine (B1666868) intermediate that subsequently collapses to an alkene and triphenylphosphine (B44618) oxide. wikipedia.orgmasterorganicchemistry.com This has been applied to the synthesis of 2-phenylbenzofuran (B156813) and 2-benzylbenzofuran derivatives. researchgate.net

Oxidative Transformations of the Carbonyl Group

While less common for simple ketones, oxidative cleavage of the double bond in the furan (B31954) ring of benzofurans can occur under specific conditions. For instance, oxidation of 2,3-disubstituted benzofurans with dimethyldioxirane (B1199080) (DMD) can lead to the formation of benzofuranones, and in some cases, oxidative cleavage of an intermediary epoxide can result in the formation of an ester. researchgate.net The direct oxidative transformation of the acetyl group itself would require harsh conditions and is not a typical reaction pathway.

Reactivity of the Benzofuran (B130515) Ring System

The benzofuran ring is an aromatic system, but its reactivity is not uniformly distributed. slideshare.net It is generally susceptible to electrophilic attack. chemicalbook.com The presence of the deactivating acetyl group at the 2-position influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The regioselectivity of electrophilic aromatic substitution (EAS) on this compound is directed by the combined electronic effects of its substituents. The benzofuran ring system itself can undergo electrophilic attack, typically favoring the C2 or C3 position. stackexchange.com However, in this molecule, the C2 position is occupied, and the attached acetyl group is strongly electron-withdrawing, which deactivates the furan ring towards electrophilic attack.

Conversely, the benzene (B151609) portion of the molecule is activated by two features: the fused oxygen atom and the C7-methyl group. The methyl group is an activating, electron-donating group that directs incoming electrophiles to the ortho and para positions. youtube.comyoutube.com Therefore, electrophilic attack is predicted to occur preferentially on the benzene ring at the C4 and C6 positions, which are ortho and para to the activating methyl group, respectively. The stability of the resulting intermediates (arenium ions) is a key factor; attack at C4 or C6 allows for resonance structures where the positive charge is stabilized by the methyl group, a more favorable outcome compared to attack at other positions. youtube.comlibretexts.org Computational methods can also be used to predict the most nucleophilic centers, which correlate with the observed regiochemical outcomes in electrophilic aromatic substitutions. rsc.org

Nucleophilic Substitutions and Ring-Opening Reactions

Nucleophilic reactions on this compound are primarily centered on the electrophilic acetyl group. The carbonyl carbon of the acetyl moiety is susceptible to nucleophilic attack by a variety of reagents, such as organometallics (e.g., Grignard reagents) or hydrides, leading to the formation of a tetrahedral intermediate that can be protonated to yield a tertiary alcohol. reddit.com This represents a standard nucleophilic addition to a ketone.

Nucleophilic substitution reactions, where a leaving group is replaced, can also be envisaged. libretexts.orglibretexts.org For instance, if the methyl of the acetyl group were halogenated, it would become a site for SN2 reactions. youtube.com Aromatic nucleophilic substitution on the benzene ring is generally difficult but could be achieved if a strong electron-withdrawing group and a good leaving group (like a halogen) were present at the same position.

Ring-opening of the benzofuran core is not common under typical nucleophilic conditions due to the stability of the aromatic system. However, certain rearrangement reactions of related structures proceed through mechanisms involving the opening of a heterocyclic ring followed by recyclization to form a benzofuran derivative. nih.gov For example, the Perkin rearrangement involves the base-catalyzed ring fission of a 3-halocoumarin to ultimately yield a benzofuran-2-carboxylic acid. nih.gov

Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira coupling for related systems)

While this compound itself is not typically a direct substrate for cross-coupling, its halogenated derivatives are excellent partners in a variety of metal-catalyzed reactions. The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron compound using a palladium catalyst, is a powerful method for forming C-C bonds. wikipedia.orgmdpi.com

For example, a bromo-derivative of this compound (e.g., at the C3, C4, or C6 position) could be coupled with various arylboronic acids to synthesize more complex biaryl structures. Research on the coupling of 2-(4-bromophenyl)benzofuran (B12281498) demonstrates the feasibility and versatility of this approach for functionalizing the benzofuran scaffold. mdpi.com The reaction proceeds in good to excellent yields in aqueous media, highlighting its utility and environmental advantages. mdpi.com

Table 1: Examples of Suzuki Cross-Coupling Reactions on a Related Benzofuran System Data sourced from a study on the synthesis of 2-arylbenzo[b]furan derivatives. mdpi.com

Arylboronic Acid Coupling PartnerProductYield (%)
Phenylboronic acid2-([1,1'-Biphenyl]-4-yl)benzofuran94
4-Methylphenylboronic acid2-(4'-(Methyl)-[1,1'-biphenyl]-4-yl)benzofuran92
4-Methoxyphenylboronic acid2-(4'-(Methoxy)-[1,1'-biphenyl]-4-yl)benzofuran85
4-Fluorophenylboronic acid2-(4'-(Fluoro)-[1,1'-biphenyl]-4-yl)benzofuran90
4-Chlorophenylboronic acid2-(4'-(Chloro)-[1,1'-biphenyl]-4-yl)benzofuran91
4-Formylphenylboronic acid4'-(Benzofuran-2-yl)-[1,1'-biphenyl]-4-carbaldehyde78
Naphthalen-1-ylboronic acid2-(4-(Naphthalen-1-yl)phenyl)benzofuran88

Similarly, the Sonogashira coupling, which pairs a terminal alkyne with an aryl or vinyl halide, is widely used for the synthesis of substituted benzofurans and could be applied to functionalize a halogenated derivative of the target molecule. acs.org

Photochemical Transformations and Cycloadditions (e.g., dehydrogenative photocyclization)

The acetyl group in this compound makes it a candidate for photochemical transformations. Specifically, 2-aroylbenzofurans are known to undergo efficient photoreduction to the corresponding arylbenzofurylmethanols. researchgate.net This reaction proceeds via an initial excitation of the carbonyl group, followed by hydrogen abstraction from the solvent (such as an alcohol). researchgate.netresearchgate.net The resulting radical intermediate then leads to the final reduced product. The mechanism is analogous to the well-known photoreduction of benzophenone (B1666685) to benzopinacol. researchgate.net

The primary photochemical process involves the absorption of UV light by the benzophenone-like acetyl group, leading to an excited triplet state (a diradical). This diradical then abstracts a hydrogen atom from a suitable donor, like the solvent, to form a ketyl radical. Subsequent radical reactions yield the final alcohol product.

Elucidation of Reaction Mechanisms

Mechanistic Pathways of Benzofuran Formation (e.g., from pyrolysis precursors)

The benzofuran skeleton can be constructed through various synthetic strategies, each with a distinct mechanism.

One classic method is the Perkin rearrangement , where a 3-halocoumarin is treated with a base. wikipedia.orgjocpr.com The proposed mechanism involves an initial base-catalyzed hydrolysis and opening of the coumarin's lactone ring to form a phenoxide and a carboxylate. This is followed by an intramolecular nucleophilic attack of the phenoxide onto the vinyl halide carbon, which, after rearrangement and protonation, yields a benzofuran-2-carboxylic acid. nih.gov

Modern methods often rely on metal catalysis. For instance, gold-catalyzed synthesis from phenols and alkynes provides a direct route. acs.orgresearchgate.net One proposed mechanism involves a dual catalytic cycle where a gold catalyst facilitates both the C-H alkynylation of the phenol (B47542) at the ortho position and the subsequent oxy-alkynylation (cyclization) of the newly introduced triple bond. nih.gov Another gold-catalyzed pathway involves the isomerization of alkynyl epoxides, where the gold catalyst coordinates to the alkyne, promoting the opening of the epoxide ring and subsequent 5-endo-dig cyclization to form the furan ring. maxapress.com

Detailed Reaction Mechanisms for Synthetic Transformations of this compound

Mechanism of Electrophilic Aromatic Substitution: The reaction proceeds via a two-step mechanism. First, the electrophile (E⁺) is attacked by the π-electron system of the benzene ring, preferentially at the C4 or C6 position, to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com The positive charge in this intermediate is delocalized across the ring and is particularly stabilized by the C7-methyl group. In the second step, a base removes the proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.

Mechanism of Suzuki Coupling: The catalytic cycle for the Suzuki reaction on a bromo-derivative of the target molecule involves three key steps: wikipedia.orgyoutube.comlibretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex.

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst.

Mechanism of Photoreduction: The transformation of the acetyl group to a secondary alcohol under UV irradiation in a hydrogen-donating solvent like ethanol (B145695) follows a free-radical mechanism: researchgate.net

Excitation: The ketone absorbs a photon, promoting an electron to a higher energy level, and through intersystem crossing, forms a triplet diradical.

Hydrogen Abstraction: The excited ketone abstracts a hydrogen atom from a solvent molecule, forming a ketyl radical and a solvent-derived radical.

Termination/Product Formation: The ketyl radical can then react further, for example, by abstracting another hydrogen atom or by dimerizing, ultimately leading to the formation of the alcohol product, 1-[1-(7-methylbenzofuran-2-yl)ethanol].

Rearrangement Processes within the Benzofuran Framework

While specific studies on the rearrangement processes of this compound are not extensively documented in publicly available research, the chemical literature provides a basis for postulating potential rearrangement reactions involving the benzofuran framework and its acetyl substituent. These reactions are known for altering the molecular skeleton and providing pathways to new structural analogs. The reactivity of the acetyl group and the aromatic benzofuran system suggests that several classical organic rearrangements could be applicable.

One such potential transformation is the Willgerodt-Kindler reaction . This reaction typically converts aryl alkyl ketones into the corresponding amides. wikipedia.org In the case of this compound, this would involve the migration of the carbonyl group from the acetyl side chain to the terminal methyl group, ultimately forming a thioamide in the presence of sulfur and an amine like morpholine, which can then be hydrolyzed to the corresponding amide. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an enamine, which then reacts with sulfur. A series of rearrangements involving a thio-substituted iminium-aziridinium cascade facilitates the migration of the carbonyl function. organic-chemistry.org

Another plausible rearrangement is the Beckmann rearrangement of the corresponding oxime. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org The oxime of this compound, formed by reacting the ketone with hydroxylamine, could undergo an acid-catalyzed rearrangement to yield an N-substituted amide. masterorganicchemistry.com The reaction is known to be stereospecific, with the group anti-periplanar to the hydroxyl group on the oxime nitrogen migrating. wikipedia.org Depending on which geometric isomer of the oxime is formed, the migrating group could be the 7-methylbenzofuran-2-yl moiety or the methyl group of the original acetyl function. This would lead to two different amide products, offering a route to functional diversity.

The Schmidt reaction presents another avenue for rearrangement. This reaction involves treating a ketone with hydrazoic acid in the presence of a strong acid. wikipedia.orglibretexts.org For this compound, this process would likely lead to the insertion of a nitrogen atom between the carbonyl carbon and either the benzofuran ring or the methyl group, resulting in the formation of an amide. organic-chemistry.orgbyjus.com The mechanism involves the initial formation of an azidohydrin intermediate, which, after dehydration, undergoes rearrangement with the loss of dinitrogen gas to form a nitrilium ion that is subsequently hydrated to the amide. wikipedia.org

Finally, the Fries rearrangement , typically an intramolecular reaction of phenolic esters, could be considered in a reverse sense. wikipedia.orgsigmaaldrich.com While this compound is a ketone, related studies on the Fries rearrangement of dibenzofuran-2-yl ethanoate demonstrate the migration of an acetyl group. uminho.ptresearchgate.net A hypothetical reverse Fries-type rearrangement is less common but could be mechanistically envisioned under certain catalytic conditions, potentially involving migration of the acetyl group to a different position on the benzofuran ring, although this is speculative without experimental evidence. The photo-Fries rearrangement, which proceeds via a radical mechanism, could also be a potential, albeit likely low-yielding, pathway for isomerization. wikipedia.org

These potential rearrangement reactions highlight the synthetic versatility that could be unlocked from this compound, providing pathways to amides and other structural isomers that may be of interest for further chemical and biological studies.

Table of Potential Rearrangement Reactions

Rearrangement ReactionReactant(s)Expected Product TypeGeneral Conditions
Willgerodt-KindlerThis compound, Sulfur, Amine (e.g., Morpholine)Thioamide / AmideHigh Temperature wikipedia.orgmsu.edu
BeckmannOxime of this compoundN-Substituted AmideAcid catalyst (e.g., H₂SO₄, PCl₅) organic-chemistry.orgwikipedia.org
SchmidtThis compound, Hydrazoic Acid (HN₃)N-Substituted AmideStrong acid (e.g., H₂SO₄) wikipedia.orgorganic-chemistry.org
Photo-Fries (Isomerization)This compoundPositional Isomer of AcetylbenzofuranUV Light wikipedia.org

Advanced Analytical and Structural Characterization of 1 7 Methylbenzofuran 2 Yl Ethanone

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of organic compounds. For a molecule such as 1-(7-Methylbenzofuran-2-yl)-ethanone, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy would be employed to confirm its identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would confirm the number of different types of protons and their neighboring environments. Key expected signals for this compound would include:

A singlet for the acetyl methyl protons (-COCH₃).

A singlet for the methyl group on the benzene (B151609) ring (Ar-CH₃).

Signals in the aromatic region corresponding to the protons on the benzofuran (B130515) ring system. The coupling patterns of these aromatic protons would be crucial in confirming the 7-methyl substitution pattern.

A singlet for the proton on the furan (B31954) ring (H-3).

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, distinct signals would be expected for:

The carbonyl carbon (C=O) of the acetyl group, typically found at a low field (downfield).

The carbons of the benzofuran ring system.

The methyl carbon of the acetyl group.

The methyl carbon attached to the aromatic ring.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. A COSY spectrum would show correlations between coupled protons, while an HSQC spectrum would link each proton to its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom TypePredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Acetyl Protons (-COCH₃)~2.6~27
Aromatic Methyl Protons (Ar-CH₃)~2.5~16
Furan Ring Proton (H-3)~7.4~112
Aromatic Protons (H-4, H-5, H-6)7.1 - 7.6112 - 130
Furan Ring Carbons (C-2, C-3)-112 - 155
Aromatic Carbons-112 - 155
Carbonyl Carbon (C=O)-~189

Note: The data in this table is illustrative and based on general values for similar structures, not on experimental data for the specific compound.

Mass Spectrometry (MS, ESI MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

Molecular Weight Determination: High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), would be used to determine the exact mass of the molecular ion ([M+H]⁺). This allows for the calculation of the elemental formula (C₁₁H₁₀O₂).

Fragmentation Analysis: The molecular ion is energetically unstable and breaks into smaller, characteristic fragments. Key fragmentation pathways for aromatic ketones often involve the loss of the acetyl group or the methyl radical. chemguide.co.uk The primary fragments expected for this compound would include the loss of a methyl group ([M-15]⁺) and the loss of the acetyl group ([M-43]⁺), leading to the formation of a stable benzofuranyl cation. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. masterorganicchemistry.com For this compound, the key characteristic absorption bands would be:

A strong, sharp absorption band around 1670-1690 cm⁻¹ , characteristic of the C=O (carbonyl) stretch of an aryl ketone. masterorganicchemistry.com

Absorptions in the range of 3100-3000 cm⁻¹ corresponding to C-H stretching of the aromatic and furan rings.

Absorptions below 3000 cm⁻¹ for the C-H stretching of the methyl groups.

Bands in the 1600-1450 cm⁻¹ region due to C=C stretching vibrations within the aromatic and furan rings.

C-O stretching vibrations for the furan ether link, typically observed in the fingerprint region around 1250-1050 cm⁻¹ .

Chromatographic and Separative Methodologies

Chromatographic techniques are essential for separating the compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

HPLC is the primary method for determining the purity of a non-volatile organic compound.

Purity Analysis: A reversed-phase HPLC method, likely using a C18 column, would be employed. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, run under isocratic or gradient conditions, would separate the target compound from any impurities. researchgate.net Purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram, typically with UV detection at a wavelength where the benzofuran chromophore absorbs strongly.

Enantiomeric Excess Determination: As this compound is achiral, the determination of enantiomeric excess is not applicable.

Gas Chromatography (GC) for Volatile Product Analysis

GC is suitable for the analysis of volatile and thermally stable compounds. While benzofuran derivatives can be analyzed by GC, HPLC is often preferred for purity assessment of less volatile ketones. amanote.comnih.gov

Volatile Product Analysis: In a synthetic context, GC could be used to monitor the reaction progress or to analyze for the presence of volatile byproducts or starting materials. A typical GC method would involve a capillary column (e.g., HP-5MS) and a flame ionization detector (FID) or mass spectrometer (MS) for detection. acs.org The oven temperature would be programmed to ramp up to ensure the elution of the compound without decomposition.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable analytical tool for the real-time monitoring of chemical reactions that synthesize this compound. This rapid and efficient technique allows chemists to track the consumption of starting materials and the formation of the desired product.

In a typical application, the reaction progress for the synthesis of a benzofuran ketone is monitored using TLC. researchgate.net A small aliquot of the reaction mixture is spotted onto a TLC plate, which is commonly coated with silica (B1680970) gel as the stationary phase. The plate is then developed in a chamber containing an appropriate mobile phase, or eluent. The choice of eluent is critical for achieving good separation between the starting materials, the product, and any by-products. A common solvent system for benzofuran derivatives is a mixture of petroleum ether and ethyl acetate (B1210297). asianpubs.org By adjusting the ratio of these solvents, the polarity of the mobile phase can be fine-tuned to optimize the separation, which is visualized under UV light. The progress of the reaction is determined by comparing the intensity of the spot corresponding to the starting material with that of the newly formed product spot. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Table 1: Typical TLC Parameters for Monitoring Benzofuran Synthesis

ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase Petroleum ether/Ethyl acetate (varying ratios, e.g., 2:1 v/v) asianpubs.org
Visualization UV light (254 nm)
Application Monitoring the disappearance of reactants and appearance of the product

Column Chromatography for Purification Strategies

Following the completion of the synthesis, column chromatography serves as the primary method for the purification of this compound. This technique operates on the same principles as TLC but on a preparative scale, allowing for the separation and isolation of the target compound in larger quantities.

For the purification of benzofuran derivatives, silica gel is the most commonly used stationary phase packed into a glass column. nih.gov The crude reaction mixture is loaded onto the top of the silica gel column. Subsequently, a carefully selected mobile phase is passed through the column. A gradient elution system, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity by adding a solvent such as ethyl acetate, is often employed. This allows for the sequential elution of compounds based on their polarity. The fractions are collected and analyzed by TLC to identify those containing the pure desired product. The solvent is then removed from the pure fractions, typically under reduced pressure, to yield the purified this compound.

Table 2: General Column Chromatography Purification Strategy

ParameterDescription
Stationary Phase Silica gel
Mobile Phase (Eluent) Hexane/Ethyl Acetate gradient
Loading Technique Wet or dry loading of the crude product
Fraction Collection Collection of eluate in sequential fractions
Purity Analysis TLC analysis of collected fractions

Crystallographic Analysis

Crystallographic analysis provides the most definitive information about the molecular structure of a compound in the solid state.

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. To perform this analysis on this compound, a high-quality single crystal must first be obtained. This is typically achieved by slow recrystallization of the purified compound from a suitable solvent system, such as a mixture of ethyl acetate and methanol. researchgate.net

While specific crystallographic data for this compound is not publicly available, the analysis of closely related benzofuran structures provides insight into the expected structural parameters. For instance, various oxime derivatives of 1-(1-Benzofuran-2-yl)ethanone have been characterized by SC-XRD, revealing detailed structural information. researchgate.netnih.govresearchgate.net These studies confirm the planarity of the benzofuran ring system and provide precise measurements of bond lengths and angles within the molecules. researchgate.netnih.govresearchgate.net

Table 3: Crystallographic Data for Analogous Benzofuran Compounds

Compound(1Z)-1-(1-Benzofuran-2-yl)ethanone oxime researchgate.net1-(1-Benzofuran-2-yl)ethanone O-(2,6-difluorobenzyl)oxime researchgate.net1-(1-Benzofuran-2-yl)ethanone O-(4-chlorobenzyl)oxime nih.gov
Formula C₁₀H₉NO₂C₁₇H₁₃F₂NO₂C₁₇H₁₄ClNO₂
Crystal System MonoclinicMonoclinicTriclinic
Space Group P2/cP2/nP-1
a (Å) 9.5727 (12)7.36652 (17)5.8842 (4)
b (Å) 4.7303 (8)17.0314 (4)7.1173 (6)
c (Å) Not specified11.2047 (2)17.2313 (16)
β (º) 96.178 (6)90.020 (2)97.998 (7)
V (ų) 844.4 (2)1405.76 (5)709.19 (10)

Computational and Theoretical Investigations of 1 7 Methylbenzofuran 2 Yl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given atomic arrangement to determine electronic structure and energy.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a molecule by modeling its electron density. physchemres.org It offers a favorable balance between accuracy and computational cost, making it suitable for studying medium to large organic molecules like benzofuran (B130515) derivatives. niscpr.res.in

DFT calculations for 1-(7-Methylbenzofuran-2-yl)-ethanone would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms, corresponding to a minimum on the potential energy surface. physchemres.org This process yields crucial data on bond lengths, bond angles, and dihedral angles. Studies on related compounds, such as 1-benzofuran-2-carboxylic acid, have shown a good correlation between geometric parameters calculated via DFT and those determined experimentally through X-ray diffraction. researchgate.net

Beyond geometry, DFT elucidates key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more reactive. For instance, a DFT study on dibenzofuran (B1670420) calculated a HOMO-LUMO gap of 5.028 eV. researchgate.net These calculations also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and help predict sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Illustrative DFT-Calculated Parameters for a Benzofuran Derivative (Note: This table is illustrative, based on typical data from DFT studies on related benzofuran compounds like 1-benzofuran-2-carboxylic acid researchgate.net and dibenzofuran researchgate.net.)

ParameterTypical Calculated ValueSignificance
Optimized Total EnergyVaries (e.g., in Hartrees)Indicates the relative stability of conformers.
HOMO Energy~ -6.2 eVRelates to the ability to donate an electron (ionization potential). researchgate.net
LUMO Energy~ -1.2 eVRelates to the ability to accept an electron (electron affinity). researchgate.net
HOMO-LUMO Gap~ 5.0 eVIndicates chemical reactivity and stability. researchgate.net
Dipole MomentVaries (e.g., in Debye)Measures the overall polarity of the molecule.

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for mapping out the pathways of chemical reactions. For this compound, this could involve studying its synthesis or its subsequent reactions. Various catalytic strategies for synthesizing the benzofuran core, involving metals like copper, rhodium, and palladium, have been proposed and can be investigated computationally. nih.govacs.org

By modeling the reactants, products, and any intermediates, researchers can calculate the reaction's energy profile. A crucial part of this process is locating the transition state—the highest energy point along the reaction coordinate that connects reactants to products. The energy of this transition state determines the activation energy of the reaction, which governs the reaction rate. Computational studies on the synthesis of benzofurans can elucidate the step-by-step mechanism, for example, whether a reaction proceeds via oxidative annulation, cyclization, or another pathway. rsc.org Such analyses clarify the role of catalysts and substituents in influencing reaction outcomes and yields. acs.org

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

One of the most practical applications of quantum chemical calculations is the prediction of spectroscopic data, which is vital for structure elucidation. DFT methods can accurately calculate the theoretical nuclear magnetic resonance (NMR) and infrared (IR) spectra of a molecule. niscpr.res.innih.gov

Calculated ¹H and ¹³C NMR chemical shifts are frequently compared with experimental data to confirm or assign the structure of newly synthesized compounds. mdpi.com For complex molecules, this comparison can be crucial for distinguishing between isomers. For example, in a study on 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives, NMR data was essential for confirming the final structures. mdpi.com Similarly, theoretical vibrational frequencies from DFT can be correlated with experimental FT-IR spectra. researchgate.net While raw calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled to achieve excellent agreement, aiding in the assignment of specific vibrational modes to observed absorption bands. researchgate.netresearchgate.net

Table 2: Illustrative Comparison of Experimental and DFT-Calculated ¹³C NMR Shifts for a Substituted Benzofuran Moiety (Note: This table is a hypothetical example based on the methodology described in studies on related compounds. niscpr.res.inmdpi.com Chemical shifts are highly dependent on the full molecular structure and solvent.)

Carbon AtomHypothetical Experimental δ (ppm)Hypothetical Calculated δ (ppm)
C=O (acetyl)191.2190.1
CH₃ (acetyl)27.727.6
C2 (benzofuran)149.0148.1
C3 (benzofuran)124.1123.3
C7 (benzofuran)125.5 (approx.)124.8 (approx.)
CH₃ (at C7)15.0 (approx.)14.5 (approx.)

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular modeling and dynamics simulations are better suited for exploring the conformational landscape and behavior of molecules over time, especially in a biological or solution-phase environment.

Conformational Analysis of this compound

Molecules are not static entities; they can adopt various shapes, or conformations, due to rotation around single bonds. Conformational analysis aims to identify the most stable conformers (lowest energy shapes) and understand the energy barriers between them. For this compound, the primary point of flexibility is the rotation of the acetyl group relative to the plane of the benzofuran ring.

Computational methods can systematically rotate this bond and calculate the potential energy at each step, generating a potential energy surface. This analysis would reveal the lowest-energy conformation. For instance, studies on the related (1Z)-1-(1-Benzofuran-2-yl)ethanone oxime showed that the molecule is nearly planar, with the oxygen atom of the benzofuran ring being syn to the methyl group in the side chain. researchgate.net For substituted cyclic systems like cyclohexanes, extensive research has detailed the energy differences between axial and equatorial substituent positions, with the bulkier group favoring the equatorial position to minimize steric strain. libretexts.orgmasterorganicchemistry.com A similar principle would apply to the orientation of the acetyl group in the target molecule to minimize steric clashes with the 7-methyl group and the hydrogen at the C3 position.

Investigation of Intermolecular Interactions (e.g., solvent effects)

The behavior of a molecule can be significantly influenced by its surroundings, particularly the solvent. Computational models can account for these environmental factors in several ways. Implicit solvent models treat the solvent as a continuous medium with a defined dielectric constant, which is a computationally efficient way to approximate solvent effects. researchgate.net Explicit solvent models involve simulating the individual solvent molecules around the solute, offering a more detailed and accurate picture of specific interactions like hydrogen bonding, though at a much higher computational cost.

Investigating intermolecular interactions is crucial for understanding how this compound might behave in a condensed phase. Crystal structure analyses of related compounds, such as (1Z)-1-(1-Benzofuran-2-yl)ethanone oxime, reveal how molecules pack together through interactions like O—H···N hydrogen bonds. researchgate.net Molecular dynamics simulations can model these interactions in solution, showing how solvent molecules arrange themselves around the solute and how specific interactions, like hydrogen bonds with water or other protic solvents, fluctuate over time.

Structure-Reactivity Relationship Prediction

A comprehensive understanding of the structure-reactivity relationship of this compound is crucial for predicting its chemical behavior and potential applications. This would typically involve computational modeling to elucidate how its molecular structure influences its reactivity.

Computational Descriptors for Reactivity (e.g., global hardness, chemical potential)

Global Hardness (η): This parameter measures the resistance of a molecule to change its electron distribution. A higher value of global hardness indicates lower reactivity. It is calculated as half the difference between the ionization potential (I) and the electron affinity (A).

Chemical Potential (μ): This descriptor indicates the escaping tendency of electrons from an equilibrium system. It is the negative of electronegativity and is calculated as the average of the ionization potential and electron affinity. A higher chemical potential suggests a greater tendency to donate electrons.

The calculation of these parameters for this compound would require quantum chemical computations to determine its ionization potential and electron affinity.

Table 1: Hypothetical Computational Reactivity Descriptors for this compound

DescriptorSymbolFormulaHypothetical Value (a.u.)
Ionization PotentialI-EHOMOData not available
Electron AffinityA-ELUMOData not available
Global Hardnessη(I - A) / 2Data not available
Chemical Potentialμ-(I + A) / 2Data not available
Electronegativityχ(I + A) / 2Data not available
Global Electrophilicityωμ2 / (2η)Data not available

This table is for illustrative purposes and awaits experimental or computational data.

Theoretical Insights into Substituent Effects on Reactivity

The reactivity of the benzofuran ring system is significantly influenced by the nature and position of its substituents. For this compound, the methyl group at the 7-position and the ethnone group at the 2-position play a crucial role in determining its electronic properties and, consequently, its reactivity.

A theoretical study would involve comparing the electronic properties of the parent benzofuran molecule with this compound. The electron-donating nature of the methyl group and the electron-withdrawing nature of the acetyl group would be analyzed to understand their combined effect on the electron density distribution across the molecule. This analysis helps in predicting the most probable sites for electrophilic and nucleophilic attacks.

Applications in Advanced Organic Synthesis and Materials Science

1-(7-Methylbenzofuran-2-yl)-ethanone as a Key Synthetic Intermediate

The strategic placement of the methyl and acetyl groups on the benzofuran (B130515) scaffold of this compound provides multiple reaction sites, rendering it a versatile building block in organic synthesis.

Building Block for Novel Benzofuran Analogues and Heterocycles

The chemical reactivity of the acetyl group in 2-acetylbenzofuran (B162037) derivatives, including this compound, allows for their use as foundational materials in the synthesis of more complex heterocyclic systems. The ethanone (B97240) moiety can participate in a variety of condensation and cyclization reactions to construct new rings fused to or substituted on the benzofuran nucleus.

For instance, the general class of 2-acetylbenzofurans is known to react with isatin (B1672199) and its derivatives under alkaline conditions in the Pfitzinger reaction to yield 2-(benzofuran-2-yl)quinoline-4-carboxylic acids. researchgate.net This reaction provides a direct route to quinoline (B57606) derivatives, a class of compounds with significant pharmacological and biological activities.

Furthermore, the acetyl group serves as a handle for the construction of other heterocyclic rings such as thiazoles and triazoles. The reaction of 2-acetylbenzofuran with hydrazides can lead to the formation of hydrazones, which are precursors to 1,2,3-triazole rings. mdpi.com One documented example is the condensation of 2-acetylbenzofuran with 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide to produce a new heterocyclic compound containing both benzofuran and 1,2,3-triazole moieties. mdpi.com While these examples utilize the parent 2-acetylbenzofuran, the same chemical principles are applicable to its 7-methyl derivative, opening avenues for the synthesis of a diverse library of novel benzofuran analogues.

A recent study detailed the synthesis of a series of new derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone, showcasing the modification of the benzofuran core to explore structure-activity relationships. mdpi.comnih.gov These synthetic efforts underscore the importance of substituted 2-acetylbenzofurans as starting materials for creating new chemical entities.

Precursor in the Synthesis of Complex Natural Product Scaffolds

Benzofuran rings are integral components of numerous biologically active natural products. rsc.org The total synthesis of these complex molecules often relies on the strategic use of functionalized benzofuran building blocks. While direct evidence of this compound as a precursor in the synthesis of a specific natural product is not prominently documented, its structural motif is present in various natural compounds.

The utility of related structures, such as 1-indanones, in the total synthesis of natural products like nakiterpiosin (B10754872) highlights the potential of cyclic ketones in constructing complex molecular architectures. beilstein-journals.org The chemical handles present in this compound make it a plausible starting point for the assembly of more intricate natural product scaffolds. The development of synthetic routes starting from simple, functionalized benzofurans is a key strategy in natural product synthesis. nih.gov

Development of New Reaction Methodologies

The unique reactivity of this compound and its analogues makes them excellent substrates for the exploration and development of new synthetic methods.

Strategies for Stereoselective Synthesis Involving the Ethanone Moiety

The ethanone group of 2-acetylbenzofuran derivatives is a key site for introducing chirality into the molecule. The stereoselective reduction of the ketone to a chiral alcohol is a valuable transformation, as optically active alcohols are important building blocks for many pharmaceutical and natural products. researchgate.net

A significant advancement in this area is the use of biocatalysis. For instance, the bioreduction of 1-(benzofuran-2-yl)ethanone to (S)-1-(benzofuran-2-yl)ethanol has been achieved with high enantiomeric excess and conversion using a whole-cell biocatalyst, Lactobacillus paracasei BD87E6. researchgate.net This "green" method provides an environmentally friendly and highly selective route to the chiral alcohol. researchgate.net This strategy could likely be extended to this compound to produce the corresponding chiral (S)-1-(7-methylbenzofuran-2-yl)ethanol, a valuable chiral synthon.

Potential in Materials Science Research

The conjugated system of the benzofuran ring, combined with the electronic effects of its substituents, gives this compound and its derivatives interesting photophysical and electronic properties, suggesting their potential use in materials science.

Research on a closely related compound, 1-(7-methoxy-1-benzofuran-2-yl)ethanone, has demonstrated that it can be used to synthesize chalcone (B49325) derivatives with tunable optical and conductivity properties. nih.govresearchgate.net The study revealed that the spectroscopic and electrical properties of the resulting chalcone could be controlled by altering its concentration in solution. nih.gov This suggests that derivatives of this compound could also be explored for applications in organic electronics and photonics.

Furthermore, the modulation of the benzofuran structure with different donor and acceptor groups has been investigated for its effect on linear and nonlinear optical properties, with an eye toward their use as fluorescent probes in biological imaging. nih.gov The introduction of substituents can alter the absorption and fluorescence maxima, as well as the nonlinear optical response of the benzofuran core. nih.gov Given these findings, this compound serves as a promising scaffold for the design of new functional dyes and optical materials.

Interactive Data Table: Synthesis of Heterocycles from 2-Acetylbenzofuran Derivatives

Starting MaterialReagent(s)Product TypeReference
1-(Benzofuran-2-yl)ethanoneIsatin2-(Benzofuran-2-yl)quinoline-4-carboxylic acid researchgate.net
2-Acetylbenzofuran1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazideBenzofuran-Triazole Hybrid mdpi.com
1-(3-Methyl-1-benzofuran-2-yl)ethanone DerivativesVariousModified Benzofuran Analogues mdpi.comnih.gov

Interactive Data Table: Stereoselective Reduction of 2-Acetylbenzofuran

SubstrateCatalyst/MethodProductKey OutcomeReference
1-(Benzofuran-2-yl)ethanoneLactobacillus paracasei BD87E6 (whole-cell biocatalyst)(S)-1-(Benzofuran-2-yl)ethanolHigh enantiomeric excess (>99.9%) and yield (92%) researchgate.net

Investigation of Photophysical Properties for Optoelectronic Applications

There is currently no available scientific literature or research data detailing the investigation of the photophysical properties, such as absorption, emission spectra, or quantum yield, of this compound for optoelectronic applications. While other benzofuran derivatives have been explored for their potential in organic light-emitting diodes (OLEDs) and other optoelectronic devices, specific studies on this compound are absent. acs.orgacs.orgmdpi.com For instance, research on a related compound, 1-(7-methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one, has explored its spectroscopic and optical properties, highlighting the potential of the benzofuran scaffold in materials science. nih.govresearchgate.net However, these findings are not directly transferable to this compound.

Role in the Design of Novel Organic Frameworks and Polymers

Similarly, there is no documented evidence of this compound being utilized as a building block or linker in the design and synthesis of novel organic frameworks, such as metal-organic frameworks (MOFs), or in the development of new polymers. The design of such materials relies on specific functional groups and molecular geometries that facilitate the formation of extended, porous structures or long-chain polymers. nih.gov While the benzofuran moiety is a recognized scaffold in medicinal chemistry and has been incorporated into various complex molecules, its application in the construction of organic frameworks and polymers, specifically for the derivative this compound, has not been reported in the reviewed scientific literature. mdpi.comnih.gov

Q & A

Q. What are the validated synthetic routes for 1-(7-Methylbenzofuran-2-yl)-ethanone, and how do reaction conditions impact yield?

The compound is typically synthesized via Friedel-Crafts acylation , where 7-methylbenzofuran reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Key steps include:

  • Cyclization : Formation of the benzofuran core through acid-catalyzed cyclocondensation.
  • Acylation : Introduction of the acetyl group at the 2-position of benzofuran.
    Optimization involves controlling reaction temperature (80–120°C) and solvent polarity (e.g., dichloromethane) to minimize side reactions like over-acylation. Yields range from 60–85% depending on catalyst activity and stoichiometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Critical techniques include:

  • IR Spectroscopy : Key peaks include C=O stretch (~1680–1700 cm⁻¹) and aromatic C-H bending (~750–800 cm⁻¹) .
  • NMR :
    • ¹H NMR : Methyl groups (δ 2.1–2.5 ppm), aromatic protons (δ 6.8–7.5 ppm).
    • ¹³C NMR : Carbonyl carbon (δ ~190 ppm), benzofuran carbons (δ 110–160 ppm) .
  • Mass Spectrometry : Molecular ion peak at m/z 174 (C₁₁H₁₀O₂) with fragmentation patterns confirming the acetyl and methylbenzofuran moieties .

Q. How can researchers assess the purity of this compound, and what are common impurities?

Purity is assessed via HPLC (reverse-phase C18 column, UV detection at 254 nm) and GC-MS (capillary column, He carrier gas). Common impurities include:

  • Unreacted starting materials (e.g., 7-methylbenzofuran).
  • By-products from incomplete acylation (e.g., diacetylated derivatives).
    EFSA reports batch-specific impurity variations (e.g., 0.1–1.94% in related ethanones), emphasizing rigorous washing steps and solvent recrystallization to reduce impurities below 2% .

Advanced Research Questions

Q. What mechanistic insights explain side reactions during Friedel-Crafts synthesis of this compound?

Side reactions arise from:

  • Electrophilic Over-Acylation : Excess acetyl chloride or prolonged reaction time leads to diacetylated by-products.
  • Catalyst Deactivation : Moisture hydrolyzes AlCl₃, reducing efficacy. Anhydrous conditions and controlled reagent addition mitigate this .
  • Isomerization : Methyl group positioning (e.g., 5- vs. 7-methyl) can occur during cyclization, requiring precise temperature control .

Q. How should researchers address contradictory spectral data in literature for benzofuran derivatives?

Contradictions often stem from solvent effects or instrumentation calibration. For example:

  • Solvent Shifts in NMR : Compare data in CDCl₃ vs. DMSO-d₆; aromatic protons may shift by 0.1–0.3 ppm.
  • IR Baseline Noise : Moisture in KBr pellets can obscure C=O stretches. Use dry CCl₄ or CS₂ for resolution .
    Reproduce experiments using standardized protocols and cross-validate with computational spectra (e.g., DFT calculations) .

Q. What computational strategies predict the biological activity of this compound?

  • Molecular Docking : Use PyRx or AutoDock to model interactions with target proteins (e.g., microbial enzymes). A related ethanone showed binding energies of −7.2 to −8.5 kcal/mol with antimicrobial targets .
  • ADMET Prediction : SwissADME predicts Lipinski’s rule compliance (MW < 500, logP < 5). For this compound: MW = 174.2, logP ≈ 2.1, suggesting oral bioavailability .

Q. How can enantioselective synthesis be applied to benzofuran-based ethanones?

As demonstrated for similar compounds, chiral auxiliaries or asymmetric catalysis (e.g., Ru-BINAP complexes) induce enantioselectivity. For example, (S)-enantiomers of methoxy-substituted benzofuranyl ethanones were synthesized with 90–95% enantiomeric excess (ee) via oxo-Michael reactions .

Q. What experimental designs evaluate the compound’s stability under varying conditions?

  • Thermal Stability : TGA/DSC analysis (25–300°C) to determine decomposition points.
  • Photostability : Expose to UV light (λ = 254–365 nm) and monitor degradation via HPLC.
  • Solvent Compatibility : Assess solubility and stability in polar (e.g., DMSO) vs. nonpolar (e.g., hexane) solvents .

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